![molecular formula C15H8Cl2O2 B2473592 (Z)-3-(2,4-dichlorobenzylidene)isobenzofuran-1(3H)-one CAS No. 42086-72-6](/img/structure/B2473592.png)
(Z)-3-(2,4-dichlorobenzylidene)isobenzofuran-1(3H)-one
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Description
(Z)-3-(2,4-dichlorobenzylidene)isobenzofuran-1(3H)-one, also known as DBIBO, is a synthetic compound that has been studied for its potential applications in various scientific fields. The compound has a unique molecular structure and has been synthesized using different methods. In
Scientific Research Applications
Anticonvulsant Activities
Isobenzofuran-1(3H)-one derivatives have been synthesized and tested for anticonvulsant activities. Studies reveal that certain isomers possess significant activities, highlighting the potential of these compounds in developing anticonvulsant drugs (C. Jun, 2005).
Catalyzed Synthesis Methods
Research on environmentally benign synthesis methods for isobenzofuran-1(3H)-ones using ZrOCl2·8H2O as a catalyst has been documented. These methods provide excellent yields, demonstrating the compound's role in facilitating green chemistry applications (J. Sangshetti, S. Ansari, D. Shinde, 2011).
Nonlinear Optical Properties
Solvent-free synthesis of isobenzofuran-1(3H)-ones has been explored, with some compounds showing promising third-order nonlinear optical properties. This suggests potential applications in materials science, particularly in the development of new optical materials (B. Maleki, E. Koushki, M. Baghayeri, S. S. Ashrafi, 2015).
Crystal Structure and Theoretical Studies
Detailed structural and theoretical analyses of isobenzofuran-1(3H)-ones have been conducted to understand their molecular properties better. These studies are crucial for designing compounds with desired physical and chemical characteristics (E. F. Franca et al., 2016).
Synthesis for Biological Activity Screening
Isobenzofuran-1(3H)-ones have been synthesized and screened for various biological activities, including antimicrobial and cytotoxic effects. This research underscores the potential of these compounds in developing new therapeutic agents (T. Benneche et al., 2008).
properties
IUPAC Name |
(3Z)-3-[(2,4-dichlorophenyl)methylidene]-2-benzofuran-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Cl2O2/c16-10-6-5-9(13(17)8-10)7-14-11-3-1-2-4-12(11)15(18)19-14/h1-8H/b14-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWYTUWSFVINSSY-AUWJEWJLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=C(C=C(C=C3)Cl)Cl)OC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)/C(=C/C3=C(C=C(C=C3)Cl)Cl)/OC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Cl2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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